5-Fluoro-2-hydroxypyridine

Descripción

Historical Context and Discovery

5-Fluoro-2-hydroxypyridine was first reported in the 1970s through halogenation and hydrolysis reactions involving pyridine derivatives. Early synthetic routes, such as the reaction of 5-fluoro-2-methoxypyridine with hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures, laid the foundation for its production. The compound gained attention due to its structural similarity to pyridine-based bioactive molecules, with advancements in catalytic methods (e.g., Rh(III)-catalyzed C–H functionalization) enabling more efficient syntheses of fluorinated pyridines in recent decades.

Molecular Identity and Nomenclature

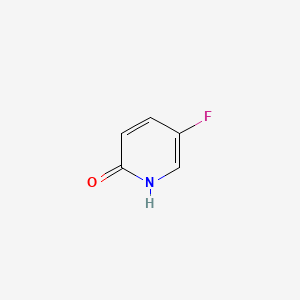

This compound is a heterocyclic compound with the molecular formula C₅H₄FNO and a molecular weight of 113.09 g/mol . Its IUPAC name, 5-fluoro-1H-pyridin-2-one , reflects the fluorine substituent at position 5 and the hydroxyl group at position 2. The compound exhibits tautomerism, existing in equilibrium between the keto (2-pyridone) and enol (2-hydroxypyridine) forms, as confirmed by infrared spectroscopy.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Number | 51173-05-8 |

| SMILES | C1=CC(=O)NC=C1F |

| InChI Key | KLULSYPVWLJZAO-UHFFFAOYSA-N |

| Melting Point | 152–156°C |

| Density | 1.26 g/cm³ (predicted) |

Significance in Heterocyclic Chemistry

As a fluorinated 2-pyridone derivative, this compound serves as a versatile building block in organic synthesis. Its electron-withdrawing fluorine atom enhances electrophilic reactivity, while the hydroxyl group facilitates hydrogen bonding and coordination chemistry. These properties make it valuable for:

- Pharmaceutical design : Acts as a bioisostere for amides and phenols, improving metabolic stability and solubility.

- Catalysis : Participates in palladium-catalyzed cross-coupling reactions, forming stable intermediates via six-membered palladacycles.

- Materials science : Contributes to metal-organic frameworks (MOFs) and fluorinated polymers due to its polarizable structure.

Table 2: Comparative Analysis with Related Compounds

| Compound | Substituents | Applications |

|---|---|---|

| This compound | –F (C5), –OH (C2) | Drug intermediates, ligands |

| 5-(Trifluoromethyl)-2-pyridone | –CF₃ (C5), =O (C2) | Catalysis, kinase inhibitors |

| 4-Bromomethyl-5-fluoro-2-hydroxypyridine | –BrCH₂ (C4), –F (C5), –OH (C2) | Alkylating agents, agrochemicals |

Propiedades

IUPAC Name |

5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULSYPVWLJZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376522 | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51173-05-8 | |

| Record name | 5-Fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51173-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the use of 5-fluoro-2-methoxypyridine as a starting material, which undergoes demethylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using reagents such as hydrofluoric acid or other fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted pyridines depending on the substituent introduced.

Oxidation Products: Quinones or other oxidized pyridine derivatives.

Reduction Products: Reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Fluoro-2-hydroxypyridine serves as an important building block in organic synthesis. It has been utilized in the production of more complex molecules, such as 5-Fluoro-2-hydroxy-3-nitropyridine and various halogenated pyrimidine derivatives. These compounds are pivotal in developing pharmaceuticals and agrochemicals due to their unique electronic properties and reactivity .

Recent studies have highlighted the biological potential of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, this compound-4-boronic acid has shown significant inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, including E. coli. Its mechanism involves interference with bacterial protein synthesis by inhibiting leucyl-tRNA synthetase, suggesting potential as a lead compound for new antibiotics.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress-induced damage, warranting further exploration into its role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | L1210 Mouse Leukemia | <0.01 | |

| Antimicrobial | E. coli | 1.0 | |

| Neuroprotective | Neuronal Cells | TBD | Ongoing Research |

Anticancer Activity Study

In a notable study evaluating various boronic acids, including derivatives of this compound, researchers found that these compounds significantly inhibited cell proliferation in L1210 mouse leukemia cells. The mechanism was linked to the release of active nucleotides via intracellular pathways, highlighting their potential as chemotherapeutic agents.

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of boronic acids revealed that this compound exhibited notable activity against E. coli and other pathogenic bacteria. This finding underscores its potential as a lead compound for developing novel antibiotics.

Neuroprotective Potential

Exploratory studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage. While detailed mechanisms remain under investigation, these findings suggest promising avenues for future research into its applicability in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-hydroxypyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Key Differences:

Core Structure :

- 5-Fluoro-2-hydroxypyridine : Pyridine ring with hydroxyl and fluorine substituents.

- Fluorinated Pyrimidines : Pyrimidine ring (e.g., 5-FU is a uracil analog with fluorine at the 5-position).

Mechanism of Action: 5-FU/FUrd/FdUrd: These act as antimetabolites. 5-FU inhibits thymidylate synthase (blocking DNA synthesis) or incorporates into RNA/DNA, causing cytotoxicity . FdUrd is metabolized to FdUMP, a potent thymidylate synthase inhibitor . this compound: No direct evidence of antimetabolite activity; its hydroxyl group may facilitate hydrogen bonding in synthetic applications (e.g., as a building block in drug synthesis) .

Toxicity Profiles: 5-FU/FUrd/FdUrd: Exhibit dose-dependent gastrointestinal toxicity (e.g., FUrd LD₅₀ in mice: ~160 mg/kg) due to RNA incorporation and disrupted nucleotide metabolism .

Comparison with Fluorinated Hydroxypyridine Analogs

Other fluorinated hydroxypyridines, such as 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6), highlight the impact of substituent variation on properties (Table 2).

Structural and Functional Insights:

- This compound : Lacks extended aromatic systems; hydroxyl group enhances polarity for solubility in synthetic reactions.

Table 2: Substituent Effects on Fluorinated Hydroxypyridines

Metabolic and Pharmacokinetic Considerations

- Fluorinated Pyrimidines : Metabolized via phosphorylation (e.g., FdUrd → FdUMP) or degradation (e.g., FU to α-fluoro-β-alanine) . Hepatic extraction ratios: FdUrd (69–92%) vs. 5-FU (19–51%) .

- This compound: Limited metabolic data; likely undergoes hepatic conjugation or excretion due to its small size and polarity.

Actividad Biológica

5-Fluoro-2-hydroxypyridine is a fluorinated pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure :

this compound has the chemical formula and a molecular weight of 113.09 g/mol. Its structure allows it to interact with various biological targets, primarily through enzymatic pathways.

Mechanism of Action :

The compound acts as a substrate or inhibitor in enzymatic reactions, often forming covalent bonds with target enzymes. This interaction can lead to significant alterations in enzyme function, impacting various biochemical pathways, particularly those related to respiratory functions and cellular metabolism.

Inhibition of Cell Proliferation

A notable study demonstrated that this compound exhibits potent inhibitory effects on L1210 mouse leukemia cells. The compound was found to have an IC(50) value in the nanomolar range, indicating strong growth inhibition. The addition of thymidine reversed this inhibition, suggesting that the compound's mechanism involves the release of active metabolites that interfere with DNA synthesis .

Enzyme Interaction

This compound has been shown to influence various enzymes involved in metabolic pathways. For example, it can alter the activity of thymidylate synthase, an essential enzyme for DNA synthesis, by mimicking natural substrates due to its structural similarity to uracil derivatives . This property is particularly relevant in the design of antineoplastic agents.

Case Studies

Case Study 1: Antileukemic Activity

In a series of experiments, researchers synthesized several analogues of this compound and evaluated their effects on L1210 cell proliferation. The results indicated that modifications to the fluorine substituent significantly affected biological activity, highlighting the importance of structural variations in drug design .

Case Study 2: Enzymatic Pathways

Another study focused on the interactions between this compound and metabolic enzymes. The compound was found to alter gene expression related to cell cycle regulation, further emphasizing its potential as a therapeutic agent in cancer treatment .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Cell Signaling : It affects cell signaling pathways by influencing the activity of kinases and phosphatases.

- Gene Expression : The compound can upregulate or downregulate specific genes, impacting cellular responses.

- Metabolic Flux : It interacts with metabolic enzymes, thereby influencing overall cellular metabolism.

Tables

| Biological Activity | IC(50) Value (nM) | Mechanism |

|---|---|---|

| L1210 Cell Proliferation | <100 | Inhibition via intracellular release of FdUMP |

| Thymidylate Synthase | N/A | Mimetic interaction leading to enzyme inhibition |

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 5-fluoro-2-hydroxypyridine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis often involves halogen exchange reactions or directed fluorination. For example, substituting chlorine with fluorine in chloropyridine precursors using reagents like KF or HF under controlled conditions (60–120°C, anhydrous solvents) is effective . Reaction monitoring via TLC or HPLC ensures intermediate stability, as premature hydrolysis of the hydroxyl group can reduce yields. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and F NMR identify fluorine substitution patterns and hydrogen bonding interactions. The hydroxyl proton typically appears downfield (δ ~10–12 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (MW 129.09 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under prolonged exposure to light or moisture. Store desiccated at –20°C in amber vials. In aqueous solutions (pH >7), the hydroxyl group may deprotonate, increasing reactivity. Pre-experiment stability tests (e.g., 24-hr exposure to lab conditions) using HPLC are recommended to verify integrity .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitutions but can hinder nucleophilic attacks. For Suzuki couplings, optimize palladium catalysts (e.g., Pd(PPh)) and base (KCO) in toluene/ethanol mixtures. DFT calculations can map electron density to predict regioselectivity .

Q. What mechanistic insights explain the selectivity of fluorination at the 5-position versus other positions in 2-hydroxypyridine derivatives?

- Methodological Answer : Positional selectivity arises from steric and electronic factors. Computational studies (e.g., Gaussian09 with B3LYP/6-31G*) show that the 5-position’s lower electron density (due to hydroxyl group resonance) favors electrophilic fluorination. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using TEMPO) can confirm radical or ionic pathways .

Q. How does this compound compare to its chloro or bromo analogs in medicinal chemistry applications?

- Methodological Answer : Conduct comparative bioactivity assays (e.g., enzyme inhibition, cytotoxicity) and ADMET profiling. Fluorine’s smaller size and higher electronegativity often enhance metabolic stability and binding affinity versus bulkier halogens. X-ray crystallography of ligand-protein complexes reveals halogen-bonding differences .

Q. What computational strategies model the tautomeric equilibria of this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.